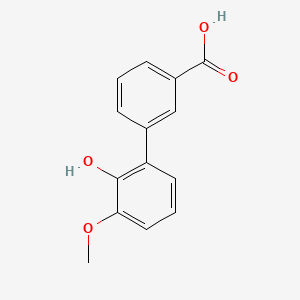

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

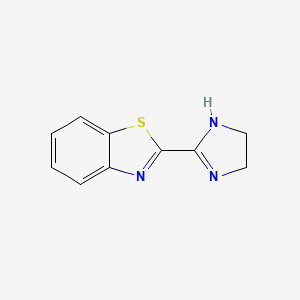

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride, commonly known as R-AMBH, is an important organic compound used in various scientific research and laboratory experiments. It is a chiral molecule, which means that it has two different forms with different properties. R-AMBH is a useful compound for many applications, including in drug synthesis and for the study of enzyme-catalyzed reactions.

科学的研究の応用

Neuropharmacological Applications

Tiagabine's primary application in scientific research has been its neuropharmacological role in modulating GABAergic inhibition. Studies have highlighted its capability to prolong inhibitory postsynaptic potentials (IPSPs) and currents (IPSCs), particularly in the hippocampal CA1 and CA3 regions, by inhibiting GABA uptake. This action results in increased extracellular GABA levels, enhancing GABAergic mediated inhibition in the brain. Such mechanisms underline its potential utility in treating chronic seizure disorders, including generalized clonic-tonic epilepsy, photomyoclonic seizures, and complex partial epilepsy. The compound's specificity and potency as a GABA uptake inhibitor without significant affinity for other neurotransmitter receptor sites underscore its relevance in neuroscientific research, aiming to elucidate and manipulate neurochemical pathways for therapeutic purposes (Suzdak & Jansen, 1995).

Analytical Chemistry and Chromatography

Beyond its neuropharmacological implications, (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride serves as a reference compound in analytical methodologies, including hydrophilic interaction chromatography (HILIC). HILIC is a valuable alternative for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various natural compounds. The technique leverages highly organic mobile phases, often rich in acetonitrile, enhancing ionization efficiency in mass spectrometric analyses. This aspect is particularly beneficial for the analysis of small molecules like tiagabine in complex biological matrices, offering insights into the pharmacokinetics and metabolic pathways of such compounds (Jandera, 2011).

特性

IUPAC Name |

(2R)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSGJSAOJMRTGB-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719291 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | |

CAS RN |

1276055-45-8 |

Source

|

| Record name | (2R)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)

![2-(5-Fluoropyridin-3-ylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B578216.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)